molecular formula C45H38O18 B1252138 Procyanidin C2

Procyanidin C2

Cat. No.: B1252138
M. Wt: 866.8 g/mol
InChI Key: MOJZMWJRUKIQGL-WNCKYJNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidin C2 can be synthesized through the iterative oligomer chemical synthesis of catechin units. This involves the stepwise addition of catechin monomers to form the trimer structure. The reaction conditions typically include the use of catalysts and specific solvents to facilitate the formation of the desired bonds between the catechin units .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as grape seeds and barley. The extraction process can be optimized using methods like ultra-high-pressure-assisted extraction, which improves the yield and antioxidant activity of the extracts . Other methods include ultrasonic-assisted extraction and conventional ethanol extraction .

Chemical Reactions Analysis

Types of Reactions: Procyanidin C2 undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and various condensed tannins .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific trimeric structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with other phenolic compounds and its potent antioxidant activity make it a valuable compound for various applications .

Properties

Molecular Formula

C45H38O18

Molecular Weight

866.8 g/mol

IUPAC Name

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1

InChI Key

MOJZMWJRUKIQGL-WNCKYJNFSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.